1-(Hydroxymethyl)cyclopropanol
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUXQVIOQVIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579145 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42082-92-8 | |
| Record name | 1-(Hydroxymethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis of 1 Hydroxymethyl Cyclopropanol
The preparation of cyclopropanols, including 1-(Hydroxymethyl)cyclopropanol, can be achieved through several synthetic routes. The Kulinkovich reaction is a prominent method, but other pathways are also utilized.
Reaction Mechanisms and Reactivity of 1 Hydroxymethyl Cyclopropanol
Role in Organic Synthesis
1-(Hydroxymethyl)cyclopropanol is a valuable and versatile building block in organic synthesis, primarily due to the reactivity imparted by its strained ring. rsc.orgarkat-usa.org The cyclopropanol (B106826) moiety serves as a latent homoenolate equivalent, which can undergo a variety of transformations that are otherwise difficult to achieve.
The ring-opening of this compound can be triggered by various reagents to produce a range of functionalized products. For instance, acid-catalyzed or transition-metal-catalyzed ring-opening reactions can lead to the formation of β-substituted ketones. rsc.orgnih.gov The presence of the hydroxymethyl group offers an additional handle for intramolecular reactions or for introducing further complexity into the molecule. For example, the ring can be opened with an electrophile, and the resulting intermediate could potentially be trapped by the pendant hydroxyl group to form cyclic ethers or lactones. The bifunctional nature of the molecule allows for the synthesis of complex structures, such as those found in natural products and pharmaceutical agents, from a relatively simple starting material. chemshuttle.com
Advanced Spectroscopic and Analytical Techniques for Characterization
As a Versatile Building Block
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. evitachem.comcymitquimica.com For instance, it is a precursor for compounds like 1-(hydroxymethyl)cyclopropaneacetonitrile, which is an intermediate in the synthesis of the asthma medication Montelukast. cymitquimica.com
Incorporation into Biologically Active Molecules
The cyclopropane (B1198618) ring can act as a rigid scaffold or a bioisostere for other groups, such as double bonds or carbonyl groups, influencing the conformation and binding affinity of a drug molecule to its target. chemshuttle.com Derivatives of 1-(hydroxymethyl)cyclopropanol have been incorporated into molecules investigated as:
Antimicrobial Agents: The core structure is used to develop agents targeting bacterial cell wall synthesis. chemshuttle.com
Muscarinic Receptor Antagonists: The steric and electronic properties of the functional groups are beneficial for optimizing receptor binding. chemshuttle.com
Enzyme Inhibitors: The rigid cyclopropane unit can position functional groups precisely within an enzyme's active site. evitachem.com
Derivatives such as N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide are being explored for their potential to interact with biological targets through hydrogen bonding and hydrophobic interactions. evitachem.com
Theoretical Studies and Computational Chemistry of 1 Hydroxymethyl Cyclopropanol
With Structurally Similar Cyclopropanol (B106826) Derivatives
The reactivity and stability of cyclopropanol derivatives are highly dependent on the substituents on the ring.
| Compound | Substituent | Key Properties and Applications |
| 1-(Hydroxymethyl)cyclopropanol | -CH₂OH | High ring strain enhances reactivity; balances strain and polarity, enabling its use as an intermediate in chemical synthesis. |
| 1-(propan-2-yl)cyclopropan-1-ol | -C₃H₇ (isopropyl) | The bulkier isopropyl group increases steric hindrance, which reduces reactivity towards electrophiles but can improve thermal stability. |
| 1-(6-Bromo-2-pyridinyl)cyclopropanol | Bromopyridinyl | The electron-withdrawing bromine atom enhances the electrophilicity of the molecule, making it a valuable intermediate for cross-coupling reactions in medicinal chemistry. |
With Non-Cyclopropanol Hydroxymethyl Compounds
5-(Hydroxymethyl)furfural (5-HMF) : Derived from carbohydrates, 5-HMF is less strained than cyclopropanol derivatives. It is primarily used in the synthesis of polymers and biofuels. The high ring strain in this compound enables unique reactivity, such as radical ring-opening reactions, which are not observed with 5-HMF.
1-(Aminomethyl)cyclopropanol Derivatives : Replacing the hydroxyl group with an amino group introduces basicity, which significantly alters the compound's solubility and reactivity. These amino-derivatives are used as rigid backbones in the design of peptide mimetics.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Recent Research Findings
Recent studies have explored the use of cyclopropanols in asymmetric synthesis. For example, the silyl-protected hydroxymethyl group on a cyclopropanol (B106826) was found to be crucial for achieving high enantioselectivity in certain arylation reactions. rsc.org
Mechanistic Studies
The mechanisms of reactions involving cyclopropanols, such as the Kulinkovich reaction, have been investigated. wikipedia.org Understanding these mechanisms is key to optimizing reaction conditions and expanding their synthetic utility.
Computational Studies
Computational methods, including Density Functional Theory (DFT), are employed to study the mechanisms, reactivity, and selectivity of reactions involving cyclopropanols. pitt.edu These studies provide valuable insights at a molecular level that can be challenging to obtain through experimental techniques alone. pitt.edu
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems for Asymmetric Synthesis
The development of new catalytic systems is central to advancing the asymmetric synthesis of cyclopropanols. While significant progress has been made with transition metal catalysts, researchers are now exploring novel strategies to enhance enantioselectivity and broaden substrate scope.
One promising direction is the development of new chiral-at-metal complexes. For instance, chiral-at-metal Rh(III) complexes have recently been shown to be effective in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles. acs.org This method provides a practical route to 1,2,3-trisubstituted chiral cyclopropanes with high efficiency and stereoselectivity. acs.org The exploration of different metals and ligand architectures is an active area of research, with the goal of discovering catalysts that offer unique reactivity and selectivity profiles. For example, cobalt(II)-based metalloradical systems supported by D2-symmetric chiral amidoporphyrin ligands are being developed for the asymmetric cyclopropanation of a wide range of alkenes. nih.gov These systems have shown high efficiency for the synthesis of chiral heteroaryl cyclopropanes, a class of compounds with significant potential in medicinal chemistry. nih.gov
Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Cyclopropanation
| Catalytic System | Ligand/Complex | Target Products | Key Advantages |
|---|---|---|---|
| Rh(III) Complex | Chiral-at-metal Rh(III) | 1,2,3-trisubstituted chiral cyclopropanes | Wide substrate scope, good functional group tolerance |
| Co(II) Metalloradical | D2-symmetric chiral amidoporphyrin | Chiral heteroaryl cyclopropanes | High yields, excellent diastereoselectivities and enantioselectivities |
Development of Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) presents a powerful strategy for the synthesis of enantiomerically pure compounds from racemic starting materials. In the context of cyclopropanol (B106826) synthesis, DKR methods are being explored to convert racemic cyclopropanols into a single enantiomer with high yield and enantioselectivity. This approach is particularly attractive as it can overcome the limitations of traditional kinetic resolution, where the maximum theoretical yield is 50%.
Recent research has focused on catalyst-controlled transformations of racemic cyclopropanols. rsc.org In this approach, a chiral catalyst is used to selectively react with one enantiomer of the racemic cyclopropanol, while simultaneously facilitating the racemization of the unreacted enantiomer. This allows for the conversion of the entire racemic mixture into a single, enantiomerically enriched product. The development of new catalysts that can efficiently promote both the desired transformation and the in-situ racemization is a key challenge in this area.
Advancements in Biocatalytic Strategies for Cyclopropanol Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of chiral compounds. Enzymes offer several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. In the realm of cyclopropanol synthesis, researchers are increasingly turning to engineered enzymes to catalyze asymmetric cyclopropanation reactions. nih.govacs.org
A notable advancement is the repurposing of heme-containing proteins, such as myoglobin and cytochrome P450s, to function as carbene transferases. nih.govutdallas.eduacs.org By engineering the active sites of these enzymes, researchers have been able to achieve high levels of diastereo- and enantioselectivity in the cyclopropanation of various olefins. nih.govacs.org For example, a dehaloperoxidase enzyme has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters, providing a direct route to chiral cyclopropanol esters. nih.govacs.org Furthermore, cofactor-independent enzymes, such as engineered tautomerases, are being developed for the enantioselective synthesis of cyclopropanes via nucleophilic addition pathways. nih.gov These biocatalytic approaches offer significant potential for the sustainable and efficient production of enantiomerically pure cyclopropanols and their derivatives. nih.govacs.orgnih.gov
Table 2: Engineered Enzymes in Asymmetric Cyclopropanation
| Enzyme Class | Parent Enzyme | Target Reaction | Key Achievements |
|---|---|---|---|
| Heme Enzymes | Myoglobin, Cytochrome P450, Dehaloperoxidase | Carbene transfer to olefins | High diastereo- and enantioselectivity for various substrates. nih.govacs.orgutdallas.eduacs.org |
| Tautomerases | 4-Oxalocrotonate tautomerase | Nucleophilic addition to α,β-unsaturated aldehydes | Excellent stereocontrol over two new chiral centers. nih.gov |
| Ene-Reductases | - | Reductive cyclization of α,β-unsaturated compounds | Access to chiral cyclopropyl (B3062369) derivatives with up to 99% ee. mdpi.com |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, characterized by the continuous processing of reagents in microreactors, offers several advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and easier scalability. The integration of catalytic methods for cyclopropanol synthesis with flow chemistry represents a significant step towards more sustainable manufacturing processes.
Flow chemistry can enable the use of hazardous reagents, such as diazo compounds, in a safer and more controlled manner. The small reaction volumes and rapid heat and mass transfer in microreactors minimize the risks associated with the accumulation of unstable intermediates. Furthermore, flow systems can be readily automated, allowing for high-throughput optimization of reaction conditions and the continuous production of the desired cyclopropanol derivatives. The development of robust and reusable catalysts, including immobilized enzymes and heterogeneous metal catalysts, is crucial for the successful implementation of flow chemistry in this context.
Expanding Applications in Medical Imaging beyond Myocardial Perfusion
While derivatives of 1-(hydroxymethyl)cyclopropanol have shown promise as myocardial perfusion imaging agents, their unique chemical and physical properties suggest potential applications in other areas of medical imaging. The strained cyclopropane (B1198618) ring can be strategically functionalized with various imaging probes, including radioisotopes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), or fluorescent tags for optical imaging.
Researchers are exploring the development of novel cyclopropanol-based radiotracers for imaging other biological targets, such as tumors, neuroreceptors, and inflammatory processes. The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of these tracers by modifying the substituents on the cyclopropane ring makes them attractive candidates for targeted imaging applications. The development of efficient and site-selective methods for incorporating imaging moieties into the cyclopropanol scaffold is a key area of ongoing research.
Investigation of Long-Lived Nuclear States for Metabolic Studies
The study of metabolic pathways in vivo is crucial for understanding disease mechanisms and for the development of new therapies. Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for metabolic studies, but its inherent low sensitivity can be a limiting factor. Hyperpolarization techniques can dramatically enhance the NMR signal of certain nuclei, enabling real-time metabolic imaging with high sensitivity.
The investigation of long-lived nuclear spin states in this compound and its derivatives is an emerging research area with the potential to revolutionize metabolic studies. By preparing these molecules in a hyperpolarized state, it may be possible to track their metabolic fate in real time using NMR-based imaging techniques. The unique structure of the cyclopropane ring could potentially lead to longer spin-state lifetimes, which would be advantageous for in vivo applications. Research in this area is focused on developing methods for efficiently hyperpolarizing cyclopropanol derivatives and on exploring their utility as probes for studying specific metabolic pathways.
Q & A
Q. How does the stereoelectronic environment of the cyclopropane ring affect its NMR chemical shifts?
- Methodology : GIAO (Gauge-Including Atomic Orbital) calculations correlate theoretical and experimental ¹³C shifts. The cyclopropane ring’s anisotropy deshields adjacent protons, causing upfield shifts (δ ~1.0–1.5 ppm). Substituent effects are modeled using NMR prediction software (e.g., ACD/Labs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
